Cas no 1466817-39-9 (N-(cyclopropylmethyl)-2,4,6-trifluoroaniline)

N-(シクロプロピルメチル)-2,4,6-トリフルオロアニリンは、シクロプロピルメチル基とトリフルオロ化アニリン骨格を有する有機化合物です。分子内のフッ素原子により高い電子求引性を示し、医農薬中間体としての反応性が期待されます。シクロプロピル構造が立体障害を生じさせるため、位置選択的反応に適した特性を有します。特に農薬開発分野において、活性化合物の構造修飾に有用な前駆体としての応用が可能です。フッ素置換基の導入により代謝安定性が向上し、生体利用効率の改善が図れる点が特徴です。

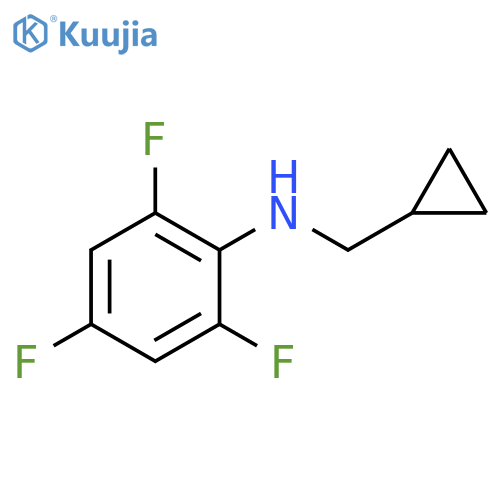

1466817-39-9 structure

商品名:N-(cyclopropylmethyl)-2,4,6-trifluoroaniline

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, N-(cyclopropylmethyl)-2,4,6-trifluoro-

- n-(Cyclopropylmethyl)-2,4,6-trifluoroaniline

- N-(cyclopropylmethyl)-2,4,6-trifluoroaniline

-

- インチ: 1S/C10H10F3N/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

- InChIKey: HCHFMUWYTQTKOZ-UHFFFAOYSA-N

- ほほえんだ: C1(NCC2CC2)=C(F)C=C(F)C=C1F

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-162267-0.05g |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 0.05g |

$768.0 | 2023-05-24 | ||

| Enamine | EN300-162267-50mg |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 50mg |

$528.0 | 2023-09-22 | ||

| Enamine | EN300-162267-1000mg |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 1000mg |

$628.0 | 2023-09-22 | ||

| Enamine | EN300-162267-5000mg |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 5000mg |

$1821.0 | 2023-09-22 | ||

| Enamine | EN300-162267-5.0g |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 5g |

$2650.0 | 2023-05-24 | ||

| Enamine | EN300-162267-0.1g |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 0.1g |

$804.0 | 2023-05-24 | ||

| Enamine | EN300-162267-0.5g |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 0.5g |

$877.0 | 2023-05-24 | ||

| Enamine | EN300-162267-100mg |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 100mg |

$553.0 | 2023-09-22 | ||

| Enamine | EN300-162267-500mg |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 500mg |

$603.0 | 2023-09-22 | ||

| Enamine | EN300-162267-0.25g |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |

1466817-39-9 | 0.25g |

$840.0 | 2023-05-24 |

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1466817-39-9 (N-(cyclopropylmethyl)-2,4,6-trifluoroaniline) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量